tert-Butyl 3-(allyloxy)azetidine-1-carboxylate
CAS No.: 1221715-81-6
Cat. No.: VC2933932
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221715-81-6 |
|---|---|
| Molecular Formula | C11H19NO3 |
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | tert-butyl 3-prop-2-enoxyazetidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H19NO3/c1-5-6-14-9-7-12(8-9)10(13)15-11(2,3)4/h5,9H,1,6-8H2,2-4H3 |
| Standard InChI Key | PZYUTLNRBHWRIR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)OCC=C |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)OCC=C |
Introduction
tert-Butyl 3-(allyloxy)azetidine-1-carboxylate is a compound belonging to the class of azetidine derivatives, which are five-membered nitrogen-containing heterocycles. Azetidines are significant in medicinal chemistry due to their presence in various natural products and pharmaceutical agents. This particular compound has garnered interest for its potential applications in drug development and synthetic organic chemistry.
Key Characteristics:
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Molecular Formula: Not explicitly provided in the available sources, but it can be inferred based on its structure.
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Molecular Weight: Approximately 225.29 g/mol.
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Classification: Classified as a carboxylate ester due to the presence of the carboxylate functional group and as a heterocyclic compound.
Synthesis of tert-Butyl 3-(allyloxy)azetidine-1-carboxylate
The synthesis of tert-Butyl 3-(allyloxy)azetidine-1-carboxylate typically involves nucleophilic substitution reactions where the allyloxy group is introduced into an azetidine framework. The use of protecting groups, such as tert-butyloxycarbonyl, is common to ensure selectivity during these reactions.
Synthesis Steps:
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Starting Material: The synthesis often begins with tert-butyl 3-hydroxyazetidine-1-carboxylate.
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Reaction Conditions: Potassium tert-butoxide is commonly used as a base in anhydrous tetrahydrofuran (THF).
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Introduction of Allyloxy Group: The allyloxy group is introduced through a nucleophilic substitution reaction.
Applications in Drug Development
Azetidine derivatives, including tert-Butyl 3-(allyloxy)azetidine-1-carboxylate, are of interest in drug development due to their potential as intermediates in the synthesis of therapeutic agents. Their unique structural features can contribute to improved pharmacokinetic properties, such as increased bioavailability and solubility .
Potential Therapeutic Areas:
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Neurological Disorders: Azetidine rings can be used to improve the solubility and bioavailability of compounds targeting neurological disorders.
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Pharmaceutical Intermediates: They serve as versatile building blocks for synthesizing complex molecules with potential therapeutic applications.
Spectroscopic Analysis:
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NMR and IR Spectroscopy: These methods are typically used to verify the structure of synthesized compounds, though specific data for tert-Butyl 3-(allyloxy)azetidine-1-carboxylate is not detailed in the available sources.
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